![molecular formula C8H7NO2 B039324 7-Methyl-5H-furo[3,2-C]pyridin-4-one CAS No. 117612-62-1](/img/structure/B39324.png)
7-Methyl-5H-furo[3,2-C]pyridin-4-one
概要
説明
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, which undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C . This reaction yields substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of the target compound.
Industrial Production Methods
Industrial production methods for Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with unique electronic and photophysical properties.
作用機序
The mechanism of action of Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) upon light activation, leading to the ablation of bacterial cells . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: These compounds share a similar fused ring system and are synthesized using similar methods.
Furo[2,3-c]pyridine-based compounds: These compounds have a different ring fusion pattern but exhibit similar chemical properties and applications.
Uniqueness
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and the types of derivatives that can be synthesized from it.
特性
IUPAC Name |
7-methyl-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCPBXHDVECOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

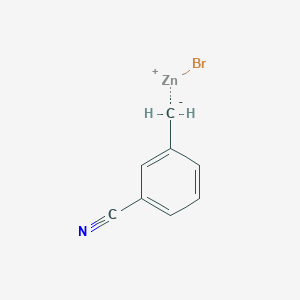
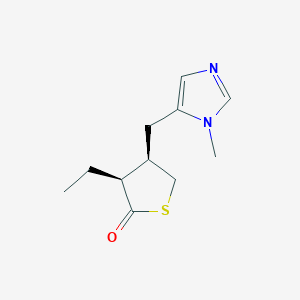

![Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)](/img/structure/B39249.png)
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
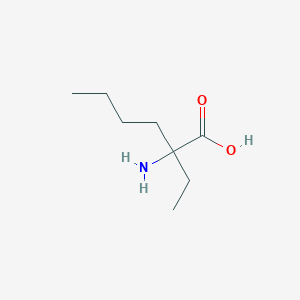
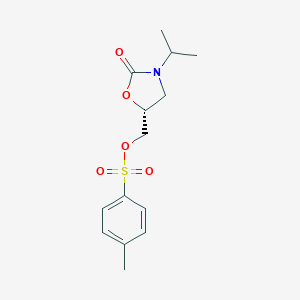
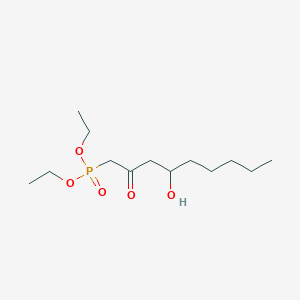
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
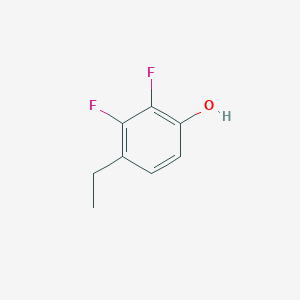
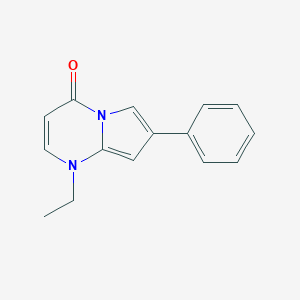

![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)
